molecular formula C12H10N2OS2 B2417246 N-(thiophen-2-ylcarbamothioyl)benzamide CAS No. 66645-99-6

N-(thiophen-2-ylcarbamothioyl)benzamide

Cat. No. B2417246
CAS RN: 66645-99-6
M. Wt: 262.35
InChI Key: QRQMHNHWEOCKJQ-UHFFFAOYSA-N
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Description

N-(thiophen-2-ylcarbamothioyl)benzamide is a chemical compound with the molecular formula C12H10N2OS2 and a molecular weight of 262.35 . It is a derivative of benzamide .


Synthesis Analysis

The synthesis of benzamide derivatives, which includes N-(thiophen-2-ylcarbamothioyl)benzamide, often involves the reaction of amines with appropriate benzoyl isothiocyanate . The reaction is performed under specific conditions and the products are purified for further analysis .


Molecular Structure Analysis

The molecular structure of N-(thiophen-2-ylcarbamothioyl)benzamide can be determined using various spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass analysis . These methods provide detailed information about the molecular structure of the compound .


Chemical Reactions Analysis

Benzamide derivatives, including N-(thiophen-2-ylcarbamothioyl)benzamide, can undergo various chemical reactions. For instance, they can exhibit antioxidant activity, free radical scavenging, and metal chelating activity .

Scientific Research Applications

Fungicidal Activity

“N-(thiophen-2-ylcarbamothioyl)benzamide” derivatives have been found to exhibit excellent fungicidal activities . For instance, compounds 4a and 4f showed higher fungicidal activities than both diflumetorim and flumorph . The bioassay results of the field trial against cucumber downy mildew (CDM) demonstrated that the 10% EC formulation of compound 4f displayed excellent efficacies .

Structural Optimization

These derivatives are significant lead compounds that can be used for further structural optimization . This means they can be modified to enhance their properties or to create new compounds with potentially useful characteristics.

Pesticide Research

The derivatives of “N-(thiophen-2-ylcarbamothioyl)benzamide” are being studied in the field of pesticide research . They are being explored for their potential use in the development of novel pesticides.

Synthesis of Heteroaromatic Compounds

These compounds are used in the synthesis of heteroaromatic compounds . They are designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .

Modification of Natural Products

“N-(thiophen-2-ylcarbamothioyl)benzamide” and its derivatives are used in the modification of natural products . This involves changing the structure of natural products to enhance their properties or to create new compounds.

Development of Novel Pesticides

These compounds are being used in the discovery and development of novel pesticides . This involves exploring new chemical structures that can effectively control pests.

Safety and Hazards

The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

Future Directions

Benzamide derivatives, including N-(thiophen-2-ylcarbamothioyl)benzamide, have potential applications in various fields due to their wide range of biological activities . Future research could focus on conducting in vivo biochemical tests of effective amides and exploring their potential applications in different fields .

properties

IUPAC Name

N-(thiophen-2-ylcarbamothioyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS2/c15-11(9-5-2-1-3-6-9)14-12(16)13-10-7-4-8-17-10/h1-8H,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQMHNHWEOCKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(thiophen-2-ylcarbamothioyl)benzamide

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